Ácido arundínico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido arundico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en estudios de metabolismo y síntesis de ácidos grasos.

Biología: Se investiga por su papel en la modulación de la actividad astrocitaria y la inhibición de la síntesis de la proteína S100B.

Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer, el accidente cerebrovascular y la esclerosis múltiple.

Industria: Se utiliza en el desarrollo de agentes neuroprotectores y como herramienta en investigación farmacológica

Mecanismo De Acción

El ácido arundico ejerce sus efectos principalmente inhibiendo la síntesis de la proteína de unión al calcio S100B. Esta inhibición previene la activación de múltiples vías de señalización intracelular que se desencadenan por la liberación excesiva de S100B por parte de los astrocitos reactivos. Además, el ácido arundico mejora la expresión y función de los transportadores de glutamato astrocíticos, como EAAT1, a través de la activación de las vías de señalización ERK, Akt y NF-κB .

Compuestos similares:

Ácido valproico: Otro ácido graso con propiedades neuroprotectoras, utilizado principalmente en el tratamiento de la epilepsia y el trastorno bipolar.

Fenilbutirato de sodio: Un compuesto con efectos moduladores astrocíticos similares, utilizado en el tratamiento de trastornos del ciclo de la urea.

Butirato: Un ácido graso de cadena corta con propiedades antiinflamatorias y neuroprotectoras.

Singularidad del ácido arundico: El ácido arundico es único en su inhibición específica de la síntesis de S100B y su capacidad para modular la actividad astrocitaria sin efectos secundarios significativos. Su acción dirigida en los astrocitos y las vías de señalización asociadas lo convierten en un candidato prometedor para el tratamiento de varios trastornos neurológicos .

Análisis Bioquímico

Biochemical Properties

Arundic acid acts by inhibiting the synthesis of a calcium-binding protein S100B . This protein interacts with various enzymes, proteins, and other biomolecules, and its excessive release by reactive astrocytes can activate multiple intracellular signaling pathways . Arundic acid’s inhibitory effects on S100B synthesis can modulate these biochemical reactions .

Cellular Effects

Arundic acid has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the activation of astrocytes through the inhibition of S100B synthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to prevent motor dysfunction, reduce S100B levels, astrogliosis, and microglial activation in the damaged striatum, thus decreasing the release of proinflammatory cytokines IL-1β and TNF-α, as well as ROS production .

Molecular Mechanism

Arundic acid exerts its effects at the molecular level primarily through its inhibitory action on the synthesis of S100B . This leads to a decrease in the activation of multiple intracellular signaling pathways that are triggered by the excessive release of S100B by reactive astrocytes . Furthermore, arundic acid has been found to activate the Akt and ERK signaling pathways to enhance EAAT1 mRNA/protein levels .

Temporal Effects in Laboratory Settings

In laboratory settings, arundic acid has been shown to have long-term effects on cellular function. For example, in a collagenase-induced ICH rodent model, arundic acid treatment prevented motor dysfunction, reduced S100B levels, astrogliosis, and microglial activation in the damaged striatum over time .

Dosage Effects in Animal Models

In animal models, the effects of arundic acid have been observed to vary with different dosages. For instance, in rats with spinal cord injury, a higher dosage of arundic acid (20 mg/kg) was found to significantly improve motor function compared to a lower dosage (10 mg/kg) .

Metabolic Pathways

It is known that arundic acid modulates the activation of astrocytes through the inhibition of S100B synthesis , which could potentially influence various metabolic pathways.

Transport and Distribution

Given its role in modulating astrocyte activation, it is likely that it interacts with various transporters or binding proteins within these cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido arundico se puede sintetizar mediante la reducción enantioselectiva del ácido 2-propiloctanoico. El proceso implica el uso de catalizadores quirales para asegurar la producción del enantiómero ®. Las condiciones de reacción generalmente incluyen un ambiente de temperatura controlada y el uso de solventes como etanol o metanol para facilitar el proceso de reducción .

Métodos de producción industrial: En entornos industriales, la producción de ácido arundico implica una síntesis enantioselectiva a gran escala utilizando sistemas catalíticos avanzados. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estrictos requisitos para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido arundico experimenta varias reacciones químicas, que incluyen:

Oxidación: El ácido arundico se puede oxidar para formar cetonas o aldehídos correspondientes en condiciones específicas.

Reducción: El compuesto se puede reducir para formar alcoholes utilizando agentes reductores como hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se emplean reactivos como cloruro de tionilo o tribromuro de fósforo para reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de varios derivados sustituidos.

Comparación Con Compuestos Similares

Valproic acid: Another fatty acid with neuroprotective properties, used primarily in the treatment of epilepsy and bipolar disorder.

Sodium phenylbutyrate: A compound with similar astrocyte-modulating effects, used in the treatment of urea cycle disorders.

Butyrate: A short-chain fatty acid with anti-inflammatory and neuroprotective properties.

Uniqueness of Arundic Acid: Arundic acid is unique in its specific inhibition of S100B synthesis and its ability to modulate astrocyte activity without significant side effects. Its targeted action on astrocytes and the associated signaling pathways makes it a promising candidate for the treatment of various neurological disorders .

Propiedades

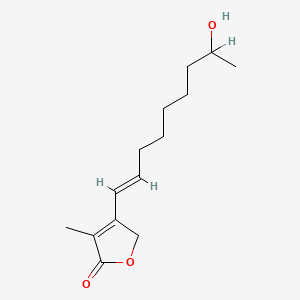

IUPAC Name |

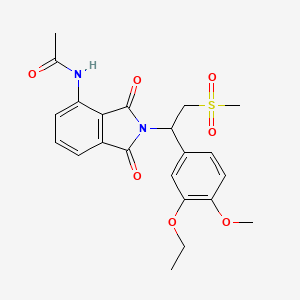

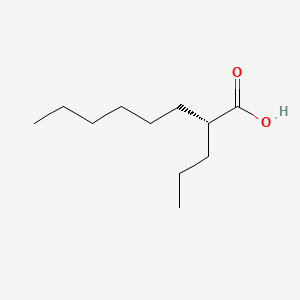

(2R)-2-propyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMCMYLORLIJX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048841 | |

| Record name | (2R)-2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ONO-256 is a neuroprotective because of its actions on glia cells. It has inhibitory effects on the synthesis of a calcium-binding protein S100B. ONO-2506 is undergoing clinical trials for the treatment of patients with stroke and Alzheimer's disease. | |

| Record name | Arundic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

185517-21-9 | |

| Record name | Arundic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185517219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arundic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R)-2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARUNDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2628ZD0FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of arundic acid?

A1: Arundic acid primarily targets astrocytes, glial cells in the central nervous system. It inhibits the enhanced astrocytic synthesis of S100β protein, a calcium-binding protein associated with neurotoxic effects at high concentrations. [, , , ]

Q2: How does arundic acid modulate astrocyte activation?

A2: While the exact mechanism remains under investigation, arundic acid has been shown to negatively regulate the synthesis of S100β in astrocytes. [] Research suggests that arundic acid might restore the activity of astroglial glutamate transporters, potentially through enhanced genetic expression. []

Q3: What are the downstream effects of arundic acid's interaction with its target?

A3: By inhibiting S100β overproduction, arundic acid may prevent neuronal death and ameliorate neurological deficits. In experimental models of stroke, arundic acid has been shown to prevent the expansion of cerebral infarction by improving astrocyte function. [, , ] In Alzheimer’s disease models, it ameliorates cerebral amyloidosis, gliosis, and reduces β-amyloid deposits, along with amyloid-β peptide/S100B levels. []

Q4: What is the molecular formula and weight of arundic acid?

A4: The molecular formula of arundic acid is C11H22O2, and its molecular weight is 186.29 g/mol.

Q5: Is there any spectroscopic data available for arundic acid?

A5: While the provided research papers don't detail specific spectroscopic data, standard techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed for its structural characterization.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of arundic acid?

A6: A study on the pharmacokinetics of arundic acid in acute ischemic stroke patients revealed that maximum plasma concentrations increased with increasing dose, but the systemic exposure was less than dose-proportional at higher doses. The mean terminal half-life was approximately 2 to 3 hours, and there was no excessive accumulation in plasma. []

Q7: Has arundic acid shown any correlation with biomarkers in clinical trials?

A7: In a phase I acute stroke study, arundic acid was associated with lower serum levels of S-100β, an astrocyte-derived protein. Additionally, a correlation was observed between S-100β levels and the National Institutes of Health Stroke Scale (NIHSS) scores, suggesting that S-100β could be a clinically relevant marker of neurological deficit in acute stroke. [, ]

Q8: What in vitro models have been used to study the effects of arundic acid?

A8: Researchers have utilized isolated brainstem-spinal cord preparations of neonatal rats to study the effects of arundic acid on respiratory function. In these models, arundic acid suppressed the post-hypoxic persistent respiratory augmentation (PHRA), suggesting its potential role in modulating respiratory responses. [, ]

Q9: What in vivo models have been used to investigate the efficacy of arundic acid?

A9: Arundic acid has been investigated in various animal models of neurological disorders:

- Stroke: In rodent models of acute ischemic stroke, arundic acid has shown efficacy in reducing infarct volume, improving neurological scores, and preventing the expansion of cerebral infarction. [, , ]

- Alzheimer's disease: In transgenic mice overproducing mutant amyloid precursor protein (Tg APPsw mice), arundic acid ameliorated cerebral amyloidosis and gliosis. []

- Multiple sclerosis: In the chronic experimental autoimmune encephalomyelitis mouse model of multiple sclerosis, arundic acid treatment resulted in lower clinical score severity, reduced astrocytosis, demyelination, immune infiltrates, and proinflammatory cytokine expression. []

- Parkinson’s Disease: Arundic acid demonstrated a neuroprotective effect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in mice, a model for Parkinson's disease. [, ]

Q10: What is the significance of the astrocytic TRPA1 channel in relation to arundic acid’s effects?

A10: While the astrocytic TRPA1 channel is a potential ventilatory hypoxia sensor, studies using astrocyte-specific Trpa1 knockout mice suggest it's not directly involved in the PHRA modulated by arundic acid. This suggests that arundic acid's effects on respiratory function might involve mechanisms beyond TRPA1 channels. [, ]

Q11: What strategies have been explored to improve the stability, solubility, or bioavailability of arundic acid?

A11: Arundic acid, being an oil-like molecule, presents challenges in formulation and delivery. Research indicates the use of soft-gel capsules to improve its bioavailability. Additionally, complexation with hydrophilic cyclodextrins has been explored to enhance its physicochemical properties, potentially improving solubility. [, ]

Q12: How does the dissolution of arundic acid from soft-gel capsules vary with storage conditions?

A12: Studies show that the dissolution of arundic acid from soft-gel capsules can be affected by storage conditions. Long-term storage might lead to slower dissolution in pH 8.0 dissolution medium without surfactant. Using a pH 6.8 dissolution medium containing 2% sodium dodecyl sulfate (SDS) improved the dissolution of long-term stored capsules. []

Q13: How does modifying the structure of arundic acid impact its activity?

A13: While the provided research doesn't delve into specific SAR studies, it highlights the importance of chirality for arundic acid's activity. Both (R)- and (S)-enantiomers have been synthesized, with each potentially exhibiting different pharmacological profiles. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

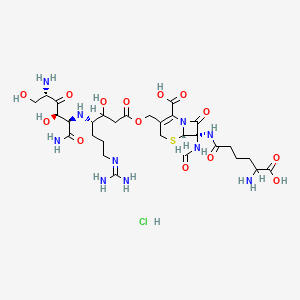

![2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1667548.png)

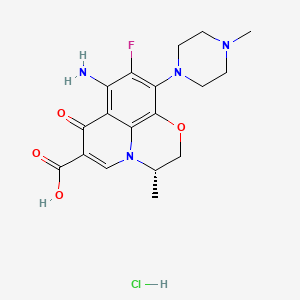

![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1667550.png)

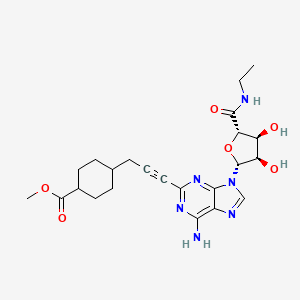

![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)